molecular formula C9H13N3O5 B12392452 4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Cat. No.: B12392452
M. Wt: 243.22 g/mol
InChI Key: UHDGCWIWMRVCDJ-MWFXUZHGSA-N
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Description

4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a compound with significant importance in various scientific fields. It is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides. This compound is often used in pharmaceutical research and development due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrimidine derivatives and sugar moieties.

    Glycosylation: The key step in the synthesis is the glycosylation reaction, where the sugar moiety is attached to the pyrimidine base. This is usually achieved using a glycosyl donor and a glycosyl acceptor under acidic or basic conditions.

    Protection and Deprotection: Protecting groups are often used to prevent unwanted reactions at specific functional groups. After the glycosylation, these protecting groups are removed to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques like crystallization, chromatography, or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents are used for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents are used for reduction reactions.

    Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.

    Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its incorporation into nucleic acids. It mimics natural nucleosides and gets incorporated into DNA or RNA, disrupting the normal replication process. This can inhibit the growth of viruses or cancer cells by interfering with their genetic material.

Comparison with Similar Compounds

Similar Compounds

    Lamivudine: A nucleoside analog used as an antiviral agent.

    Cytarabine: Another nucleoside analog used in chemotherapy.

    Zidovudine: An antiretroviral medication used to treat HIV.

Uniqueness

4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is unique due to its specific structural features and the ability to form stable glycosidic bonds. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and pharmaceutical development.

Properties

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

IUPAC Name

4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6?,7+,8+/m1/s1

InChI Key

UHDGCWIWMRVCDJ-MWFXUZHGSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@@H]2[C@H](C([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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